molecular formula C33H38N4O6 B586793 rac-Phycocyanobilin CAS No. 215871-76-4

rac-Phycocyanobilin

Cat. No.: B586793
CAS No.: 215871-76-4
M. Wt: 586.7 g/mol
InChI Key: NNMALANKTSRILL-HSHKIBDDSA-N
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Description

rac-Phycocyanobilin is a natural blue tetrapyrrole chromophore found in phycocyanin, a protein complex involved in photosynthesis in cyanobacteria and certain algae. This compound plays a crucial role in the absorption and transmission of light energy, making it essential for the photosynthetic process. Due to its antioxidation, anti-inflammatory, and anti-cancer properties, this compound has garnered significant interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Phycocyanobilin typically involves the biosynthesis pathway in microbial hosts such as Escherichia coli. The process begins with the screening of optimal heme oxygenase from Thermosynechococcus elongatus and ferredoxin oxidoreductase from Synechocystis sp. PCC6803. Mutants with higher activities are obtained through rational design and high-throughput screening. A DNA scaffold is then applied to assemble these mutants, reducing spatial barriers and enhancing heme supply. This method has achieved a high titer of this compound in a 5-liter fermenter .

Industrial Production Methods

Industrial production of this compound involves the heterologous expression of apo-proteins with signal peptides in Escherichia coli The biosynthesis pathway is reconstructed, and culture media are optimizedThis method has successfully enhanced the production of this compound by 3.7-fold compared to the starting strain .

Chemical Reactions Analysis

Types of Reactions

rac-Phycocyanobilin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its functional properties and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the compound.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often carried out in an inert atmosphere to avoid unwanted side reactions.

    Substitution: Substitution reactions involve reagents like halogens and nucleophiles. These reactions are conducted under controlled temperatures and pH to ensure specificity.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which retain its core structure while exhibiting modified functional properties. These derivatives are valuable for different scientific and industrial applications .

Scientific Research Applications

rac-Phycocyanobilin has a wide range of scientific research applications:

Mechanism of Action

rac-Phycocyanobilin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. In cancer cells, this compound induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in photosynthesis and its diverse range of bioactivities. Its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent sets it apart from other similar compounds. Additionally, its safe and nutritional properties make it highly valuable for various industrial applications .

Properties

IUPAC Name

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13+,27-14-,28-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMALANKTSRILL-HSHKIBDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC1=O)/C=C/2\C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C/C)/C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715372
Record name 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215871-76-4, 20298-86-6
Record name 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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